Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with ethyl 2-amino-1,3,4-oxadiazole-5-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with enzymes and receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N- [ (1R)-1- (4-Bromophenyl)ethyl]-5-fluoro-2-hydroxybenzamide: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
Ethanone, 1-(4-bromophenyl)-: Another compound with a bromophenyl group, but with different chemical properties and applications.
Uniqueness
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate is unique due to its specific combination of the bromophenyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrN3O3 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10BrN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) |
InChI Key |
UENMNKDFDAYMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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